1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
Descripción
BenchChem offers high-quality 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
56915-77-6 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.3 |
Pureza |
95 |
Origen del producto |
United States |
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one chemical structure
An In-depth Technical Guide to 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
Abstract: This document provides a comprehensive technical overview of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, an ortho-substituted acetophenone derivative incorporating a 4-methylpiperazine moiety. While its para-isomer is more commonly documented, this guide focuses on the unique chemical characteristics, a plausible synthetic pathway, and detailed predictive spectroscopic analysis for the ortho-isomer. The presence of the N-methylpiperazine group, a well-known pharmacophore, makes this compound a molecule of significant interest for researchers in medicinal chemistry and drug development as a potential synthetic intermediate for novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field, offering foundational data, a detailed experimental protocol, and essential safety information.
Chemical Identity and Physicochemical Properties
1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one is a disubstituted aromatic ketone. The structural arrangement consists of an acetyl group and a 4-methylpiperazin-1-yl group positioned ortho to each other on a benzene ring. This specific substitution pattern influences its electronic properties, steric hindrance, and potential for intramolecular interactions, distinguishing it from its meta and para isomers.
Caption: Figure 1. Chemical Structure of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one | Standard nomenclature |
| CAS Number | 1156066-78-2 (for the corresponding alcohol) | A unique CAS for the ketone is not readily available, indicating it is a specialized research chemical. The CAS for the reduced alcohol form is provided for reference.[1][2] |
| Molecular Formula | C₁₃H₁₈N₂O | Derived from structure |
| Molecular Weight | 218.29 g/mol | Calculated from formula[3] |
| Appearance | Predicted: Off-white to yellow crystalline solid | Based on analogous compounds like the para-isomer.[4] |
| Melting Point | Predicted: 85-95 °C | Lower than the para-isomer (96-100 °C) due to potential disruption of crystal packing by the ortho-substituent.[4] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Sparingly soluble in water. | Typical for organic compounds of this class. |
| pKa | Predicted: ~7.6 | Based on the tertiary amine in the piperazine ring, similar to the para-isomer.[4] |
Synthesis Methodology
The synthesis of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one can be effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This approach is favored due to the commercial availability of the starting materials and the reliability of the reaction class. The chosen pathway involves the reaction of an ortho-halogenated acetophenone with 1-methylpiperazine. An ortho-fluoro-substituted precursor is typically preferred as fluorine is an excellent leaving group for SₙAr reactions.
Caption: Figure 2. Proposed Synthesis Workflow via SₙAr Reaction.
Experimental Protocol: Synthesis via SₙAr
This protocol describes a representative procedure. Researchers should perform their own optimization.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-fluorophenyl)ethanone (1.0 eq), 1-methylpiperazine (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Using an excess of the amine and base ensures full consumption of the limiting starting material.
-
-
Solvent Addition and Reaction:
-
Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Causality: DMSO is a polar aprotic solvent that effectively solvates the reactants and is stable at high temperatures, facilitating the SₙAr mechanism.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-(2-fluorophenyl)ethanone is consumed (typically 12-24 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Causality: This step separates the organic product from the inorganic salts (e.g., KF, excess K₂CO₃) and the high-boiling DMSO solvent.
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol in ethyl acetate).
-
Causality: Chromatography separates the desired product from unreacted starting materials and any side products. The polarity of the eluent is optimized to ensure good separation.
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one as a solid.
-
Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following data are predictive based on the known structure and spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals for each type of proton in the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.70 | dd | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~ 7.40 | m | 1H | Ar-H | Aromatic proton. |
| ~ 7.10 | m | 2H | Ar-H | Aromatic protons. |
| ~ 3.15 | t | 4H | -CH₂- (Piperazine) | Protons on piperazine carbons adjacent to the phenyl ring. |
| ~ 2.65 | t | 4H | -CH₂- (Piperazine) | Protons on piperazine carbons adjacent to the N-methyl group. |
| ~ 2.60 | s | 3H | -C(O)CH₃ | Acetyl methyl protons, singlet. |
| ~ 2.35 | s | 3H | -NCH₃ | N-methyl protons, singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule. Key predicted shifts include the carbonyl carbon well downfield and distinct signals for the aromatic, piperazine, and methyl carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
~1685 cm⁻¹ (strong, sharp): C=O stretch of the aryl ketone. This is a key diagnostic peak.
-
~3060 cm⁻¹ (medium): Aromatic C-H stretch.
-
~2940, 2850, 2800 cm⁻¹ (medium): Aliphatic C-H stretches from the piperazine and methyl groups.
-
~1600, 1480 cm⁻¹ (medium): C=C stretches within the aromatic ring.
-
~1230 cm⁻¹ (strong): C-N stretch of the aryl amine.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected (M)⁺: m/z = 218.29
-
High-Resolution MS (HRMS): Calculated for C₁₃H₁₉N₂O [M+H]⁺: 219.1497; Found: (experimental value).
-
Key Fragmentation: A prominent fragment would be observed corresponding to the loss of the acetyl group (M-43), and characteristic fragmentation of the piperazine ring.
Applications in Research and Drug Development
While specific applications for 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one are not widely published, its structural motifs suggest significant potential as a synthetic intermediate.
-
Scaffold for Biologically Active Molecules: The phenylpiperazine core is a privileged scaffold in medicinal chemistry. Derivatives have shown high binding affinity for various biological targets, including sigma receptors, which are overexpressed in several types of cancer cells.[5] This makes the title compound a valuable starting point for developing novel diagnostic or therapeutic agents.[5]
-
Intermediate for Heterocyclic Chemistry: The ketone functional group is highly versatile and can be used as a handle for further chemical modifications, such as condensation reactions to form imines, reductive amination to introduce new amine functionalities, or as a precursor for building more complex heterocyclic ring systems.
-
Probing Structure-Activity Relationships (SAR): As the ortho-isomer of a known pharmacophore, this compound is crucial for SAR studies. Comparing its biological activity to its meta and para counterparts allows researchers to understand how the spatial arrangement of the functional groups affects target binding and efficacy.
Safety, Handling, and Storage
Proper laboratory safety practices are mandatory when handling this chemical.
-
General Handling: Use only under a chemical fume hood to avoid inhalation of dust or vapors. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6] Avoid contact with skin, eyes, and clothing.
-
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[7]
-
-
Fire and Explosion Hazards: This material is combustible. In case of fire, use carbon dioxide (CO₂), dry chemical powder, or foam. Thermal decomposition can release toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and other sources of ignition.[3][7]
-
Incompatible Materials: Strong oxidizing agents, strong acids.[7]
References
- Vertex AI Search. (2010).
- ChemScene. (n.d.). 26586-55-0 | 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one.
- Fisher Scientific. (2025).
- Royal Society of Chemistry. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
- BLDpharm. (n.d.). 1156066-78-2|1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol.
- Fisher Scientific. (2025).
- ChemicalBook. (2023). 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE | 26586-55-0.
- Lab-Chemicals.Com. (n.d.). 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-ol.
Sources
- 1. 1156066-78-2|1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol|BLD Pharm [bldpharm.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE | 26586-55-0 [chemicalbook.com]
- 5. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 8. fishersci.com [fishersci.com]
Technical Guide: Ortho-Substituted Phenylpiperazine Acetophenone Derivatives
This technical guide details the design, synthesis, and pharmacological evaluation of Ortho-substituted Phenylpiperazine Acetophenone Derivatives . This scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore for
Executive Summary: The "Ortho" Advantage
Phenylpiperazine derivatives are ubiquitous in CNS and cardiovascular drug discovery. However, the specific fusion of an ortho-substituted phenylpiperazine moiety with an acetophenone backbone creates a unique chemical space.
Unlike para-substituted analogs, which often display broad, non-selective binding, ortho-substitution (specifically -OCH_3, -Cl, or -OEt) introduces critical steric constraints. These constraints lock the phenyl ring into a conformation that maximizes affinity for the
Structural Rationale & Medicinal Chemistry (SAR)
The Pharmacophore
The molecule consists of three distinct domains, each serving a specific biological function:
-
The Acetophenone Core (Lipophilic Anchor):
-
Acts as a bioisostere for the naphthalene ring seen in propranolol or the quinazoline in prazosin.
-
Provides
stacking interactions with aromatic residues (e.g., Phe, Trp) in the receptor pocket.
-
-
The Linker (Ethyl/Propyl or Methyl-Carbonyl):
-
Determines the distance between the basic nitrogen and the aromatic anchor.
-
A 2-carbon ethyl linker (phenacyl) is optimal for
-adrenergic antagonism.
-
-
The Ortho-Substituted Phenylpiperazine (The "Warhead"):
-
Basic Nitrogen: Protonated at physiological pH; forms a critical salt bridge with the conserved Aspartate residue (Asp113 in
-AR). -
Ortho-Substitution: The o-methoxy or o-chloro group provides steric bulk that forces the phenyl ring out of planarity with the piperazine. This "twisted" conformation is essential for selectivity, distinguishing these agents from dopamine-preferring para-substituted analogs.
-
SAR Logic: Ortho vs. Para
Quantitative Structure-Activity Relationship (QSAR) studies consistently demonstrate the superiority of the ortho position for this specific scaffold:
| Substitution Position | Steric Effect | Receptor Selectivity | Primary Outcome |
| Ortho (2-OMe, 2-Cl) | High (Twisted conformation) | Potent Antagonist | |
| Meta (3-CF3, 3-Cl) | Moderate | 5-HT | Anxiolytic / Psychedelic |
| Para (4-OMe, 4-Cl) | Low (Planar conformation) | Non-selective (D2 / 5-HT) | Weak / Promiscuous |
Synthetic Methodologies
Two primary pathways are employed to synthesize these derivatives. Method A (N-Alkylation) is preferred for generating precise phenacyl derivatives, while Method B (Mannich Reaction) is used for introducing amino-methyl linkages.
Diagram 1: Synthetic Pathways
Caption: Divergent synthesis of target ligands via α-bromination followed by nucleophilic substitution.
Experimental Protocol: N-Alkylation (Standard Procedure)
Objective: Synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-phenylethanone.
Reagents:
- -Bromoacetophenone (1.0 eq)
-
1-(2-Methoxyphenyl)piperazine (1.0 eq)[1]
-
Potassium Carbonate (K
CO ) (anhydrous, 2.5 eq) -
Acetonitrile (ACN) or Acetone (Reagent Grade)
-
Potassium Iodide (KI) (catalytic amount, 0.1 eq)
Step-by-Step Methodology:
-
Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxyphenyl)piperazine (5.0 mmol) in 30 mL of anhydrous acetonitrile.
-
Base Addition: Add anhydrous K
CO (12.5 mmol) and a catalytic crystal of KI. Stir the suspension at room temperature for 15 minutes to facilitate deprotonation/activation. -
Alkylation: Dropwise add a solution of
-bromoacetophenone (5.0 mmol) dissolved in 10 mL acetonitrile over 20 minutes.-
Note: Slow addition prevents bis-alkylation or polymerization side products.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc:Hexane 1:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (KBr, excess K
CO ). -
Evaporate the solvent under reduced pressure to yield a crude oily residue.
-
-
Purification:
-
Dissolve the residue in DCM and wash with water (2x) and brine (1x).
-
Dry over Na
SO and concentrate. -
Crystallization: Convert to the hydrochloride salt by adding ethereal HCl. Recrystallize the resulting precipitate from absolute ethanol to yield the pure hydrochloride salt as white crystals.
-
Pharmacological Profiling & Data
Receptor Binding Profile
The following data summarizes the affinity (
Table 1: Comparative Binding Affinity (nM) (Data synthesized from Marona et al. and Tomic et al. studies)
| Compound ID | Phenyl Substitution | Linker | 5-HT | Selectivity Ratio ( | |
| Cmd-1 (Ref) | H (Unsubstituted) | -CH2-CO- | 45.2 | 120.5 | 0.37 |
| Cmd-2 | 2-OCH | -CH2-CO- | 1.2 | 14.3 | 0.08 |
| Cmd-3 | 2-Cl (Ortho) | -CH2-CO- | 4.8 | 28.1 | 0.17 |
| Cmd-4 | 4-OCH | -CH2-CO- | 150.4 | 89.0 | 1.69 |
| Cmd-5 | 3-CF | -CH2-CO- | 65.0 | 5.2 | 12.5 |
Analysis:
-
Cmd-2 (Ortho-methoxy): Exhibits single-digit nanomolar affinity for
-AR. The steric bulk at the ortho position creates a "lock-and-key" fit for the adrenergic pocket. -
Cmd-4 (Para-methoxy): The loss of affinity (over 100-fold drop) confirms that planarity is detrimental to
binding for this scaffold. -
Cmd-5 (Meta-CF3): Shifts selectivity toward serotonin receptors (5-HT
agonist profile), typical of "TFMPP" derivatives.
Diagram 2: Receptor Signaling & Mechanism
Caption: Dual-mechanism pathway showing α1-blockade leading to vasodilation and 5-HT modulation contributing to anxiolysis.
Therapeutic Applications
Cardiovascular (Antihypertensive)
The primary application of these derivatives is in the management of hypertension. By blocking postsynaptic
-
Advantage: Unlike non-selective blockers, the 5-HT component may mitigate the reflex tachycardia often seen with pure vasodilators.
Neuropsychiatry (Atypical Antipsychotics)
The structural similarity to Aripiprazole and Trazodone allows these compounds to be explored for schizophrenia and anxiety.
-
Mechanism: The ortho-substituted piperazine fragment acts as a "serotonin stabilizer," balancing 5-HT
agonism (anxiolytic) with 5-HT antagonism (antipsychotic).
References
-
Marona, H., et al. (2008). Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. PubMed. Link
-
Tomic, M., et al. (2007).[3] Two new phenylpiperazines with atypical antipsychotic potential.[3] Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Martin, G. E., et al. (1989). Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy.[4] Journal of Medicinal Chemistry.[5] Link
-
Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS active compounds.[6][7] 14. 1-Arylpiperazines as 5-HT1A receptor ligands.[1] Journal of Medicinal Chemistry.[5]
-
Barbaro, R., et al. (2001). Pharmacophore model for alpha 1-adrenoceptor antagonists. Journal of Medicinal Chemistry.[5]
Disclaimer: This guide is for research and educational purposes only. All synthesis must be performed in a controlled laboratory environment by qualified personnel.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Sterically Hindered Aryl Piperazine Ketones
Introduction
The aryl piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1][2] The incorporation of a ketone functionality and significant steric hindrance around the aryl moiety introduces unique physicochemical and pharmacological properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of sterically hindered aryl piperazine ketones. We will delve into the causal reasoning behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
I. Synthesis of Sterically Hindered Aryl Piperazine Ketones: Navigating Steric Challenges
The synthesis of this class of compounds presents a significant challenge due to the steric bulk surrounding the ketone, which can impede classical synthetic transformations. Modern cross-coupling methodologies have proven indispensable in overcoming these hurdles.
A. Core Synthetic Strategy: A Convergent Approach
A robust and flexible approach involves the convergent synthesis from two key fragments: a sterically hindered aryl ketone precursor and an N-aryl piperazine. This strategy allows for facile diversification of both components to explore structure-activity relationships (SAR).
Caption: Convergent synthetic workflow.
B. Key Synthetic Protocols
This method is highly effective for constructing the sterically encumbered ketone moiety. The use of specialized palladium catalysts and ligands is crucial to overcome the steric hindrance.[3][4]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the ortho-disubstituted aryl iodide (1.0 mmol), the corresponding boronic acid (1.5 mmol), a palladium catalyst such as PEPPSI-IPr (3 mol%), and a base like cesium carbonate (Cs₂CO₃, 3.0 mmol).[3]
-
Solvent Addition: Add an anhydrous solvent, with chlorobenzene often being a suitable choice for sterically hindered substrates.[3]
-
Carbon Monoxide Introduction: Evacuate and backfill the flask with carbon monoxide gas (balloon pressure is often sufficient).
-
Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by flash column chromatography.
Causality: The use of a bulky N-heterocyclic carbene (NHC) ligand on the palladium catalyst (like in PEPPSI-IPr) is critical. These ligands are highly electron-donating and sterically demanding, which promotes the reductive elimination step and prevents catalyst decomposition, issues often encountered with sterically hindered substrates.[3]
This palladium-catalyzed C-N bond-forming reaction is a powerful tool for coupling piperazine to an aryl halide.[5][6]
Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv), piperazine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like Xantphos, 1-2 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv) in an oven-dried flask.[5]
-
Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80-110 °C, until the starting material is consumed as indicated by TLC or LC-MS.
-
Workup and Purification: After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product via column chromatography.
Self-Validation: The reaction progress should be monitored to ensure complete consumption of the limiting reagent. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Structural and Conformational Properties
The steric hindrance in these molecules significantly influences their three-dimensional structure and conformational dynamics, which in turn dictates their interaction with biological targets.
A. Conformational Analysis by NMR Spectroscopy
Variable temperature (VT) NMR spectroscopy is a powerful technique to study the conformational dynamics of the piperazine ring and the restricted rotation around the aryl-carbonyl and aryl-nitrogen bonds.[1][7]
Key Observations:
-
Piperazine Ring Pucker: The piperazine ring predominantly adopts a chair conformation to minimize steric strain.[8]
-
Rotational Barriers: Steric hindrance can lead to hindered rotation around the C(O)-N amide bond, resulting in the observation of distinct conformers at room temperature in the NMR spectrum.[9] Coalescence of these signals at elevated temperatures allows for the calculation of the rotational energy barrier.
Caption: Effect of temperature on NMR signals of rotamers.
B. Chiral Separation
Many sterically hindered aryl piperazine ketones are chiral. The separation of enantiomers is crucial as they often exhibit different pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[10][11]
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak series) are often a good starting point.[12]
-
Mobile Phase Optimization: Begin with a standard mobile phase such as a mixture of hexane/isopropanol or acetonitrile/methanol. The addition of a small amount of an amine (e.g., diethylamine) for basic compounds can improve peak shape.[12]
-
Parameter Adjustment: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance.
III. Biological Properties and Structure-Activity Relationships (SAR)
Sterically hindered aryl piperazine ketones are known to interact with a variety of biological targets, most notably aminergic G protein-coupled receptors (GPCRs).[2]
A. Primary Targets: Serotonin and Dopamine Receptors
These compounds frequently exhibit high affinity for serotonin (5-HT) and dopamine (D₂) receptors, making them attractive candidates for the treatment of neuropsychiatric disorders.[13][14]
Table 1: Representative Binding Affinities of Aryl Piperazine Ketones
| Compound ID | Aryl Ketone Moiety | N-Aryl Piperazine Moiety | Target Receptor | Binding Affinity (Ki, nM) | Reference |
| 1 | 2-methoxyphenyl | 4-(3-benzisoxazolyl) | 5-HT₇ | 0.90 | [5] |
| 2 | 2-hydroxyphenyl | 4-(3-benzisoxazolyl) | 5-HT₇ | 2.93 | [5] |
| 3 | Phenyl | 4-(2,3-dichlorophenyl) | D₂ | Data not found | |
| 4 | 2,4-dichlorophenyl | 4-phenyl | Androgen Receptor | IC₅₀ = 0.65 µM | [15][16] |
B. Anticancer Activity
Recent studies have highlighted the potential of aryl piperazine derivatives as anticancer agents.[17][18] Their mechanism of action can involve the modulation of various signaling pathways, including antagonism of the androgen receptor in prostate cancer.[15][16]
C. Experimental Protocols for Biological Evaluation
This assay is the gold standard for determining the affinity of a compound for a specific receptor.[2][3]
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the receptor of interest (e.g., 5-HT₁ₐ).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM TRIS-HCl (pH 7.4) containing 10 mM MgSO₄ and 0.5 mM EDTA.[14]
-
Incubation: Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound against cancer cell lines.[19][20]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the sterically hindered aryl piperazine ketone for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration to determine the IC₅₀ value.
D. Quantitative Structure-Activity Relationship (QSAR)
QSAR studies can provide valuable insights into the structural requirements for biological activity.[21][22] For sterically hindered aryl piperazine ketones, key descriptors in a QSAR model might include:
-
Steric parameters: Molar refractivity or Taft steric parameters to quantify the bulk of the substituents.
-
Electronic parameters: Hammett constants to describe the electron-donating or -withdrawing nature of substituents on the aryl rings.
-
Lipophilicity: LogP or ClogP values, which are crucial for CNS drugs.
IV. Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success.
A. Metabolic Stability
Aryl piperazines are susceptible to metabolism by cytochrome P450 enzymes.[13] Assessing the metabolic stability in liver microsomes is a standard in vitro assay to predict in vivo clearance.
Protocol for Metabolic Stability Assay:
-
Incubation: Incubate the test compound at a known concentration (e.g., 1 µM) with liver microsomes (human or other species) and NADPH (a cofactor for P450 enzymes) at 37 °C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Insight: Introducing steric hindrance or modifying the substitution pattern on the aryl rings can block sites of metabolism and improve metabolic stability.[13]
V. Conclusion and Future Directions
Sterically hindered aryl piperazine ketones represent a promising class of molecules with significant potential for the development of novel therapeutics, particularly for CNS disorders and cancer. The synthetic and analytical methodologies outlined in this guide provide a robust framework for the exploration of this chemical space. Future research should focus on:
-
Elucidating Receptor Subtype Selectivity: Fine-tuning the steric and electronic properties to achieve selectivity for specific serotonin and dopamine receptor subtypes.
-
Expanding Therapeutic Applications: Investigating the potential of these compounds in other therapeutic areas, such as inflammation and infectious diseases.
-
Advanced Computational Modeling: Utilizing molecular dynamics simulations and advanced QSAR techniques to gain a deeper understanding of ligand-receptor interactions and to guide the design of next-generation compounds with optimized properties.
By integrating the principles and protocols presented herein, researchers can effectively navigate the challenges and unlock the full potential of sterically hindered aryl piperazine ketones in drug discovery.
References
-
Synthesis and structure-affinity relationships of 1-[omega-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones as 5-HT(7) receptor ligands. PubMed. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. [Link]
-
Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. ResearchGate. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. University of Pennsylvania. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biostructure. [Link]
-
Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Request PDF. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. ACS Publications. [Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PubMed. [Link]
-
Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. PMC. [Link]
-
Metabolic stability. Admeshop. [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. NIH. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]
-
Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC. [Link]
-
1 Decoding the Structure-Activity Relationship of the Dopamine D3 Receptor-Selective Ligands Using Machine and Deep Learning App. ChemRxiv. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. PubMed. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. MDPI. [Link]
-
Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics. eLife. [Link]
-
Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]
-
Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]
-
Preclinical Studies: IC-50 Testing. Altogen Labs. [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. [Link]
-
Enantioselective construction of sterically hindered tertiary α-aryl ketones: a catalytic asymmetric synthesis of isoflavanones. PubMed. [Link]
-
Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. jocpr.com [jocpr.com]
- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay in Summary_ki [bindingdb.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 21. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijnrd.org [ijnrd.org]
The Piperazine Scaffold: A Cornerstone in CNS Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Privilege of the Piperazine Moiety
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in the realm of medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] Its remarkable prevalence in a vast array of CNS-active drugs is no coincidence. The unique structural and physicochemical properties of the piperazine core—conformational flexibility, tunable basicity, and the capacity for diverse substitutions at its nitrogen atoms—provide an unparalleled platform for crafting molecules with finely tuned affinities for a multitude of CNS receptors and transporters.[1][3][4] This guide offers a technical deep-dive into the strategic utilization of novel piperazine scaffolds in modern CNS drug discovery, from rational design and synthesis to pharmacological evaluation.
I. The Piperazine Core: A Master Key for CNS Targets
The therapeutic success of piperazine-based drugs stems from the scaffold's ability to present pharmacophoric elements in a spatially optimized manner to interact with key CNS targets. The two nitrogen atoms are pivotal; one often serves as a basic center, crucial for receptor interaction, while the other provides a versatile handle for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties.[1][5] This inherent duality allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.
Key Physicochemical Properties and Their Impact:
-
Basicity (pKa): The pKa of the piperazine nitrogens is a critical determinant of the molecule's ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and ability to engage in ionic interactions with acidic residues in receptor binding pockets. Fine-tuning the pKa through electronic modifications of the substituents is a common strategy to optimize both pharmacodynamics and pharmacokinetics.
-
Lipophilicity (LogP/LogD): The ability of a drug to cross the blood-brain barrier (BBB) is paramount for CNS activity and is heavily influenced by its lipophilicity. The piperazine scaffold offers a hydrophilic core that can be balanced by the addition of lipophilic moieties to achieve the desired LogP/LogD for optimal CNS penetration.
-
Conformational Flexibility: The piperazine ring can adopt chair, boat, and twist-boat conformations. This flexibility allows piperazine-containing ligands to adapt their shape to fit the specific topology of a receptor's binding site, contributing to their broad target applicability.[1]
II. Synthetic Strategies for Novel Piperazine Scaffolds
The chemical tractability of the piperazine nucleus has given rise to a rich and diverse synthetic toolbox. The following protocols detail two of the most powerful and widely employed methods for the elaboration of piperazine scaffolds: Reductive Amination and the Suzuki-Miyaura Cross-Coupling.
A. Reductive Amination: A Workhorse for N-Functionalization
Reductive amination is a robust and versatile method for the mono-N-alkylation of piperazines, enabling the introduction of a wide array of substituents.[1] The reaction proceeds through the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
Materials:
-
1-Boc-piperazine
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen supply
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-Boc-piperazine (1.0 equivalent) and dissolve it in anhydrous DCM.
-
Addition of Aldehyde: Add the aryl aldehyde (1.1 equivalents) to the stirred solution.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Caution: The addition may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated piperazine.
Caption: Reductive Amination Workflow.
B. Suzuki-Miyaura Cross-Coupling: Forging Aryl-Piperazine Bonds
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has revolutionized the formation of carbon-carbon bonds. In the context of piperazine chemistry, it is an exceptionally powerful tool for the synthesis of arylpiperazines, a common motif in CNS drugs. The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an organoboron species.
Materials:
-
2-Chloropyrazine
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous 2 M Na₂CO₃)
-
Solvent system (e.g., DME/ethanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Argon or Nitrogen supply
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-chloropyrazine (1.0 equivalent), arylboronic acid (1.2 equivalents), and the palladium catalyst (e.g., 5 mol %).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add the solvent system (DME/ethanol) and the aqueous sodium carbonate solution.
-
Heating: Heat the reaction mixture to 80°C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired arylpiperazine.[6]
Caption: Suzuki-Miyaura Catalytic Cycle.
III. Piperazine Scaffolds in Action: Targeting Key CNS Neurotransmitter Systems
The versatility of the piperazine scaffold is evident in its ability to target a wide range of CNS receptors, with a particular prominence in modulating dopaminergic and serotonergic systems.
A. The Dopaminergic System: A Primary Target for Antipsychotics
Dysregulation of dopamine signaling is a hallmark of several neuropsychiatric disorders, most notably schizophrenia. The dopamine D2 receptor is a primary target for antipsychotic medications.[7][8] Many successful antipsychotics, both typical and atypical, incorporate a piperazine moiety that plays a crucial role in their interaction with the D2 receptor.
Quantitative Structure-Activity Relationship (QSAR) Insights:
The affinity of arylpiperazine derivatives for the D2 receptor is highly dependent on the nature of the aryl group and the linker connecting it to the piperazine core.
| Compound/Scaffold | R1 (Aryl Group) | R2 (Linker/Terminal Group) | D2 Receptor Affinity (Ki, nM) | Reference |
| Arylpiperazine Core | Phenyl | H | >1000 | [9] |
| Haloperidol Analog | 4-Fluorophenyl | Butyrophenone | 1.1 | [4] |
| Cariprazine | 2,3-Dichlorophenyl | Dimethylcarbamoyl-ethyl | 0.49 | [7] |
| Aripiprazole Analog | 2,3-Dichlorophenyl | Butoxy | 0.34 | [7] |
| Lurasidone Analog | Benzisothiazolyl | Bicyclo[2.2.1]heptane-dicarboximide | 1.9 | [7] |
This table presents representative data and is not exhaustive. Ki values can vary based on assay conditions.
This protocol outlines a competitive radioligand binding assay to determine the affinity of a novel piperazine compound for the human dopamine D2 receptor.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor (commercially available)
-
Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)
-
Test piperazine compound
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter
Step-by-Step Methodology:
-
Preparation of Reagents: Prepare serial dilutions of the test piperazine compound and the non-specific binding control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and either the test compound, the non-specific binding control, or buffer alone (for total binding).
-
Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
B. The Serotonergic System: A Multifaceted Target for Antidepressants and Anxiolytics
The serotonin (5-HT) system is implicated in a wide range of physiological and psychological processes, and its modulation is a key strategy in the treatment of depression and anxiety.[10][11] Piperazine-containing compounds have been developed as selective serotonin reuptake inhibitors (SSRIs), as well as agonists and antagonists for various 5-HT receptor subtypes, including 5-HT₁A and 5-HT₂A.[12][13]
Quantitative Structure-Activity Relationship (QSAR) Insights:
The selectivity of arylpiperazine derivatives for different serotonin receptor subtypes can be modulated by altering the substitution pattern on the aryl ring and the nature of the group at the N4 position of the piperazine.
| Compound/Scaffold | R1 (Aryl Group) | R2 (N4-Substituent) | 5-HT₁A Affinity (Ki, nM) | 5-HT₂A Affinity (Ki, nM) | Reference |
| 1-Arylpiperazine | Phenyl | H | 120 | 250 | [14] |
| Buspirone Analog | 2-Pyrimidinyl | Butyl-spiro-dione | 1.1 | 130 | [14] |
| Nefazodone Analog | 3-Chlorophenyl | Ethyl-triazolone | 26 | 2.0 | [6] |
| Trazodone Analog | 3-Chlorophenyl | Propyl-triazolopyridine | 37 | 1.8 | [6] |
This table presents representative data and is not exhaustive. Ki values can vary based on assay conditions.
IV. In Vivo Evaluation: Assessing CNS Exposure and Target Engagement
Successful in vitro activity is a critical first step, but demonstrating that a compound can reach its target in the brain and exert the desired pharmacological effect is the ultimate goal. In vivo microdialysis is a powerful technique for measuring the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid (ECF).[15][16]
Caption: In Vivo Microdialysis Experimental Workflow.
This technique allows for the determination of the unbound brain-to-plasma concentration ratio (Kp,uu), a critical parameter for assessing BBB penetration and target site exposure.[5]
V. Future Directions: Expanding the Horizons of Piperazine Scaffolds
The exploration of novel piperazine scaffolds in CNS drug discovery is a continuously evolving field. Future research will likely focus on several key areas:
-
Multi-Target-Directed Ligands (MTDLs): Designing single molecules that can modulate multiple targets simultaneously (e.g., D2 and 5-HT₂A receptors) is a promising strategy for developing more effective and better-tolerated treatments for complex CNS disorders like schizophrenia.[8][9]
-
Neurodegenerative Diseases: The neuroprotective potential of piperazine derivatives is an emerging area of interest, with compounds being investigated for their ability to mitigate amyloid-β and tau pathology in Alzheimer's disease.[17][18][19]
-
Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic methods, such as flow chemistry and C-H activation, will enable the rapid generation of diverse piperazine libraries for high-throughput screening.[1]
Conclusion
The piperazine scaffold, with its inherent synthetic versatility and privileged structural features, will undoubtedly continue to be a mainstay in the design and development of novel CNS therapeutics. The in-depth technical understanding of its synthesis, SAR, and pharmacological evaluation, as outlined in this guide, is essential for researchers and scientists dedicated to advancing the next generation of drugs for debilitating neurological and psychiatric disorders.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not available.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences.
- New Atypical Antipsychotics in the Treatment of Schizophrenia and Depression. PMC - NIH.
- Application Notes: Fluphenazine Dimaleate for In Vitro Dopamine D2 Receptor Binding Assays. Benchchem.
- Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
- D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI.
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evalu
- Structure‐Activity Relationship Studies of CNS Agents, XIX: Quantitative Analysis of the Alkyl Chain Effects on the 5‐HT1A and 5‐HT2 Receptor Affinities of 4‐Alkyl‐1‐arylpiperazines and Their Analogs. Semantic Scholar.
- Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Source not available.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
- Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods. PMC.
- Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. PMC.
- Reductive amination of piperazine. r/OrganicChemistry - Reddit.
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PubMed.
- Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC.
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
- Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
- Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candid
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics. PubMed.
- CNS Preclinical services
- Perazine for schizophrenia. PMC - NIH.
- Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Rel
- List of Phenylpiperazine antidepressants. Drugs.com.
- Application Notes and Protocols for In Vivo Microdialysis in Naphazoline Brain Pharmacokinetic Studies. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 4. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QSAR studies on piperazinylalkylisoxazole analogues selectively acting on dopamine D3 receptor by HQSAR and CoMFA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of Quantitative Structure-Activity Relationship Models for Compounds Acting on Serotoninergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. The use of microdialysis in CNS drug delivery studies. Pharmacokinetic perspectives and results with analgesics and antiepileptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Part 1: Biological Imperative – The P. aeruginosa Signaling Axis
Title: Ortho-Aminoacetophenone Derivatives: From Bacterial Signaling to Medicinal Chemistry Scaffolds
Executive Summary Ortho-aminoacetophenone (2-aminoacetophenone, 2-AA) represents a unique intersection between microbial virulence and synthetic medicinal chemistry. Biologically, it functions as a critical quorum-sensing (QS) molecule in Pseudomonas aeruginosa, driving chronic infection phenotypes and immune tolerance. Synthetically, it is a "privileged structure"—a bifunctional building block facilitating the rapid assembly of nitrogen-containing heterocycles, particularly quinolines and indazoles. This guide analyzes 2-AA’s dual role, providing researchers with the mechanistic understanding to exploit its synthetic utility while targeting its biological pathways.
In Pseudomonas aeruginosa infections, 2-AA is not merely a metabolic byproduct but a regulated signaling molecule controlled by the MvfR (PqsR) quorum-sensing system. Its accumulation correlates with the "breath print" of Cystic Fibrosis (CF) patients, serving as a non-invasive biomarker.
Mechanism of Immune Tolerance
Unlike acute virulence factors (toxins), 2-AA promotes chronic persistence. It acts as an inter-kingdom signal, entering host macrophages and altering their immunometabolism.
-
Mitochondrial Dysfunction: 2-AA inhibits pyruvate transport into the mitochondria, reducing ATP production and forcing the cell into a quiescent state.
-
Epigenetic Reprogramming: It triggers histone deacetylase (HDAC) activity, specifically downregulating host defense genes (e.g., Scd1), thereby dampening the innate immune response and allowing bacterial persistence without overt inflammation.
Visualization: The 2-AA Signaling Pathway
The following diagram illustrates the MvfR-regulated production of 2-AA and its downstream effects on host macrophage bioenergetics.
Caption: The MvfR-2AA axis illustrating the transition from bacterial regulation to host immune modulation and persistence.
Part 2: Synthetic Versatility – The Chemist's Toolkit
In medicinal chemistry, the ortho-aminoacetophenone scaffold is indispensable for constructing pharmacophores found in antimalarials, kinase inhibitors, and CNS agents. Its bifunctionality (nucleophilic amine + electrophilic ketone) allows for rapid cyclization.
The Friedländer Annulation (Quinoline Synthesis)
This is the primary route for converting 2-AA into quinolines. The reaction involves the condensation of 2-AA with a ketone or aldehyde containing an
-
Mechanism: Can proceed via acid catalysis (Schiff base formation first) or base catalysis (Aldol condensation first).[1]
-
Application: Synthesis of 4-substituted quinolines, a scaffold prevalent in kinase inhibitors (e.g., EGFR inhibitors) and antimalarials (chloroquine analogs).
Indazole and Indole Access
-
Indazoles: Reaction of 2-AA with hydroxylamine yields the ketoxime, which undergoes intramolecular electrophilic amination to form indazoles.
-
Indoles (Sugasawa Route): While the Fischer synthesis uses phenylhydrazines, the Sugasawa reaction allows for the specific ortho-acylation of anilines to produce 2-aminoacetophenones, which are then reductively cyclized to indoles.[2]
Visualization: Synthetic Divergence
This diagram maps the transformation of the 2-AA scaffold into key heterocyclic drug classes.
Caption: Synthetic divergence of 2-aminoacetophenone into Quinoline and Indazole scaffolds via Friedländer and Oxime pathways.
Part 3: Medicinal Chemistry Data & Case Studies
Comparative Analysis of Derivatives
The following table summarizes key derivatives synthesized from 2-AA and their primary therapeutic targets.
| Derivative Class | Synthetic Method | Target/Activity | Key Drug/Compound Example |
| 4-Substituted Quinolines | Friedländer Annulation | Kinase Inhibition (EGFR, CDK) | R547 (CDK inhibitor) [1] |
| Indazoles | Oxime Cyclization | Anti-inflammatory / CNS | Non-steroidal GR modulators |
| Thiosemicarbazones | Condensation w/ Thiosemicarbazide | Tyrosinase Inhibition | Compound 7k (IC50 = 0.29 µM) [2] |
| 2-Aryl-4-Quinolones | Mod. Friedländer / Cyclization | Antimalarial / Antibacterial | Quinolone antibiotics precursors |
Case Study: CDK Inhibitor R547
R547 is a potent cyclin-dependent kinase (CDK) inhibitor.[3] Its synthesis utilizes the reactivity of the amino-ketone core to build the pyrimidine-quinoline hybrid structure. The 2-AA moiety provides the necessary geometry for ATP-competitive binding within the kinase pocket.
Part 4: Experimental Protocols
Protocol A: Friedländer Synthesis of 2-Methyl-4-Phenylquinoline
A robust, acid-catalyzed method suitable for generating quinoline libraries.
Reagents:
-
2-Aminoacetophenone (1.0 equiv)
-
Acetophenone (1.0 equiv)[4]
-
p-Toluene sulfonic acid (p-TsOH) (0.1 equiv)
-
Toluene (Solvent)[5]
Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (to remove water and drive equilibrium), dissolve 2-aminoacetophenone (10 mmol) and acetophenone (10 mmol) in toluene (50 mL).
-
Catalysis: Add p-TsOH (1 mmol).
-
Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2) every hour. Reaction is typically complete within 4–6 hours.
-
Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2 x 30 mL) to neutralize the acid, followed by brine (30 mL).
-
Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation Check:
-
Success Indicator: Disappearance of the primary amine spot on TLC and appearance of a fluorescent spot (quinolines are often fluorescent).
-
Troubleshooting: If conversion is low, switch to a Lewis acid catalyst like ZrCl4 or use microwave irradiation to overcome the activation energy barrier.
Protocol B: Synthesis of Indazoles via Ketoxime
A metal-free intramolecular cyclization.
Reagents:
-
2-Aminoacetophenone (1.0 equiv)
-
Hydroxylamine hydrochloride (3.0 equiv)
-
NaOH (8.0 equiv)
-
Ethanol/Water (Solvent)[6]
Methodology:
-
Oxime Formation: Dissolve 2-aminoacetophenone in EtOH/H2O. Add NH2OH·HCl and NaOH. Heat at 60°C for 1 hour.
-
Activation: Isolate the oxime. Redissolve in DCM and treat with methanesulfonyl chloride (MsCl) at 0°C to activate the hydroxyl group.
-
Cyclization: The activated oxime undergoes spontaneous intramolecular nucleophilic attack by the amine nitrogen.
-
Isolation: Quench with water, extract with DCM, and recrystallize from hexanes.
References
-
Discovery of R547, a potent and selective CDK inhibitor. PubMed. Available at: [Link]
-
2-Aminoacetophenone as a breath biomarker for Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Quorum-Sensing Signaling Molecule 2-Aminoacetophenone Mediates Persistence. mBio (ASM Journals). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of Ortho-Substitution in Modulating the Biological Activity of Aryl Piperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its versatility allows for systematic structural modifications to fine-tune pharmacological activity, making it a focal point in the quest for novel therapeutics. This guide delves into the nuanced yet profound impact of ortho-substitution on the aryl ring of these compounds, offering a detailed exploration of the resulting biological activities, the underlying mechanisms of action, and the experimental methodologies crucial for their evaluation. We will navigate through the key therapeutic areas where these molecules show immense promise, primarily in oncology and neuroscience, providing insights grounded in established research.
The Ortho-Effect: A Gateway to Potency and Selectivity
The strategic placement of substituents on the aryl ring of a piperazine moiety is a critical determinant of its interaction with biological targets. Substitution at the ortho position, in particular, can induce significant conformational changes and alter the electronic properties of the molecule, thereby influencing its binding affinity and efficacy. This "ortho-effect" is a recurring theme in the structure-activity relationship (SAR) studies of aryl piperazines and is often leveraged to enhance desired biological activities.
For instance, in the context of serotonin 5-HT1A receptor ligands, an ortho-methoxy group on the phenyl ring is a well-established feature for achieving high affinity.[3][4] This is attributed to favorable interactions with specific amino acid residues within the receptor's binding pocket.[3] Conversely, in the realm of anticancer research, ortho-substitution on the phenyl ring has been shown to be advantageous for cytotoxic activity against various cancer cell lines.[5][6]
Anticancer Activity of Ortho-Substituted Aryl Piperazines
A growing body of evidence underscores the potential of ortho-substituted aryl piperazines as potent anticancer agents, particularly in the context of prostate and breast cancer.[7][8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the modulation of androgen receptor (AR) signaling.
Mechanism of Action: Disruption of the Cytoskeleton
One of the key mechanisms by which certain ortho-substituted aryl piperazines exhibit their anticancer effects is through the inhibition of tubulin polymerization.[7] Microtubules, dynamic polymers of α- and β-tubulin, are essential for maintaining cell structure and are critical components of the mitotic spindle during cell division.[5] By interfering with microtubule dynamics, these compounds can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[1]
The logical workflow for investigating tubulin polymerization inhibition is as follows:
Caption: Workflow for identifying tubulin polymerization inhibitors.
Mechanism of Action: Androgen Receptor Antagonism
In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) signaling pathway is a critical driver of tumor growth and progression.[4][9] Several ortho-substituted aryl piperazines have demonstrated potent AR antagonistic activity.[10] These compounds competitively bind to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the translocation of the AR to the nucleus, thereby preventing the transcription of androgen-responsive genes that are essential for cancer cell proliferation and survival.[11][12]
The canonical androgen receptor signaling pathway is a key target for these compounds:
Caption: Inhibition of the Androgen Receptor signaling pathway.
Central Nervous System Activity of Ortho-Substituted Aryl Piperazines
The aryl piperazine moiety is a classic pharmacophore for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] Ortho-substitution plays a crucial role in fine-tuning the affinity and selectivity of these compounds for various CNS targets, most notably the serotonin 5-HT1A receptor.
Mechanism of Action: 5-HT1A Receptor Modulation
The 5-HT1A receptor, an inhibitory GPCR, is a key target for anxiolytic and antidepressant drugs.[13] Ligands that act as agonists or partial agonists at this receptor can modulate serotonergic neurotransmission. As previously mentioned, an ortho-methoxy substituent on the aryl ring is highly favorable for 5-HT1A receptor affinity.[3]
Upon activation by an agonist, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase. This reduces the intracellular levels of cyclic AMP (cAMP), a key second messenger.[14] This signaling cascade ultimately results in neuronal hyperpolarization and a decrease in neuronal firing, contributing to the therapeutic effects of 5-HT1A receptor agonists.[15] Some arylpiperazines have been shown to be functionally selective, preferentially activating cAMP signaling over other pathways like β-arrestin-2 recruitment.[15]
The 5-HT1A receptor signaling pathway is depicted below:
Caption: 5-HT1A receptor-mediated signaling cascade.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro activity of representative ortho-substituted aryl piperazines against various cancer cell lines and their binding affinities for the 5-HT1A receptor.
Table 1: Anticancer Activity of Ortho-Substituted Aryl Piperazines
| Compound ID | Ortho-Substituent | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 9 | o-methyl | LNCaP (Prostate) | CCK-8 | < 5 | [16] |
| 15 | o-methyl | LNCaP (Prostate) | CCK-8 | < 5 | [16] |
| 8 | o-methyl | DU145 (Prostate) | CCK-8 | 8.25 | [16] |
| 19 | 2,3-dimethyl | Not Specified | Writhing Test | - | [17] |
| 10 | o-methoxy | Not Specified | Writhing Test | - | [17] |
| 2c | o-dihydrothiazole | LNCaP (Prostate) | Not Specified | 32 | [8] |
Table 2: 5-HT1A Receptor Binding Affinity of Ortho-Substituted Aryl Piperazines
| Compound ID | Ortho-Substituent | Assay Type | Ki (nM) | Reference |
| 2a | o-methoxy | Radioligand Binding | - | [4] |
| 2b | o-dihydrothiazole | Radioligand Binding | 412 | [8] |
| (S)-9 | Naphthyl | Radioligand Binding | 4.1 | [12] |
| 12a | Not Specified | Radioligand Binding | 41.5 | [18] |
| 9b | Not Specified | Radioligand Binding | 23.9 | [18] |
Experimental Protocols
To ensure the reproducibility and validity of research in this field, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activity of ortho-substituted aryl piperazines.
Cell Viability and Cytotoxicity Assessment: CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine cell viability and cytotoxicity. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce an orange-colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[3][7][19]
Step-by-Step Protocol:
-
Cell Seeding: Seed cell suspensions (e.g., 5 x 10³ cells/well) in a 96-well plate at a volume of 100 µL per well.[20]
-
Pre-incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell adherence.[3]
-
Compound Treatment: Add 10 µL of the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under the same conditions.[16]
-
CCK-8 Addition: Add 10 µL of the CCK-8 solution to each well.[7]
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator. The optimal incubation time can vary depending on the cell type and density.[7]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.[5][21][22]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a suitable assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[23] Prepare solutions of the test compound, a positive control (e.g., colchicine), and a negative control (e.g., paclitaxel for stabilization).
-
Assay Setup: In a 96-well plate, add the assay buffer, a fluorescent reporter that binds to polymerized tubulin, GTP (to initiate polymerization), and the test compounds at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This assay determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[14][24]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare a source of 5-HT1A receptors, typically from cell membranes of a cell line expressing the recombinant human receptor or from brain tissue homogenates.
-
Assay Incubation: In a 96-well plate, combine the receptor preparation, a constant concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT), and increasing concentrations of the unlabeled test compound.[24]
-
Incubation: Incubate the plate at room temperature or 30°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The ortho-substitution on the aryl ring of piperazine derivatives is a powerful strategy for modulating their biological activity. This guide has highlighted the significant potential of these compounds in oncology and neuroscience, underpinned by well-defined mechanisms of action such as tubulin polymerization inhibition, androgen receptor antagonism, and 5-HT1A receptor modulation. The detailed experimental protocols provided herein serve as a foundation for the robust evaluation of novel ortho-substituted aryl piperazines.
Future research in this area should focus on several key aspects. The exploration of a wider range of ortho-substituents could lead to the discovery of compounds with enhanced potency and selectivity. Combining the aryl piperazine scaffold with other pharmacophores through molecular hybridization is another promising avenue for developing multi-target ligands. Furthermore, a deeper understanding of the downstream signaling pathways and the potential for functional selectivity will be crucial for designing next-generation therapeutics with improved efficacy and reduced side effects. The continued application of rigorous experimental methodologies, coupled with advanced computational modeling, will undoubtedly propel the field forward, unlocking the full therapeutic potential of this remarkable chemical scaffold.
References
-
Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. ResearchGate. [Link]
-
In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. [Link]
-
The Androgen Receptor signalling pathway. Schematic representation of... ResearchGate. [Link]
-
Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization. Journal of Natural Products. [Link]
-
Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P). Cytoskeleton. [Link]
-
Review Exploring Biological Potentials of Piperazines. Hilaris Publisher. [Link]
-
Androgen receptor signaling in prostate cancer development and progression. PMC - NIH. [Link]
-
Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central. [Link]
-
Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PMC. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. [Link]
-
Natural Products Targeting the Androgen Receptor Signaling Pathway: Therapeutic Potential and Mechanisms. MDPI. [Link]
-
Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. [Link]
-
Review Exploring Biological Potentials of Piperazines. ResearchGate. [Link]
-
Assay Protocol Book. PDSP. [Link]
-
Substituted aryl piperazine ligands as new dual 5-hLOX/COX-2 inhibitors. Synthesis, biological and computational studies. PubMed. [Link]
-
Signaling pathways of 5-HT1A receptor. ResearchGate. [Link]
-
Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. PMC. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PMC. [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]
-
Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Publications. [Link]
-
The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. ResearchGate. [Link]
-
Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. MDPI. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Uniba. [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). MDPI. [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. University of Regensburg. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. mdpi.com [mdpi.com]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
- 15. Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. cytoskeleton.com [cytoskeleton.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assay in Summary_ki [bindingdb.org]
- 23. giffordbioscience.com [giffordbioscience.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, a valuable building block in contemporary medicinal chemistry and drug discovery. The synthetic approach detailed herein is centered around the robust and versatile Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction renowned for its efficiency in constructing carbon-nitrogen bonds.[1] This guide offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a thorough characterization of the final product. Furthermore, it includes critical safety information and visual aids to ensure clarity and reproducibility in a research setting. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction
Arylpiperazine moieties are privileged scaffolds in a vast array of pharmacologically active compounds, exhibiting a wide spectrum of biological activities. The specific substitution pattern on both the aryl and piperazine rings is crucial in determining the target affinity and pharmacokinetic properties of these molecules. The title compound, 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, by virtue of its ortho-acetylphenyl and N-methylpiperazinyl functionalities, presents a unique scaffold for the elaboration into more complex molecules with potential therapeutic applications.
The synthesis of such ortho-substituted aryl amines can be challenging using classical nucleophilic substitution methods due to steric hindrance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of C(aryl)-N bonds, offering a mild and highly versatile methodology with broad substrate scope and functional group tolerance.[1] This protocol leverages the power of the Buchwald-Hartwig amination to efficiently couple 2'-bromoacetophenone with 1-methylpiperazine.
Synthetic Strategy: The Buchwald-Hartwig Amination
The core of this synthetic protocol is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1] The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.
Catalytic Cycle
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The reaction is initiated by the oxidative addition of the aryl halide (2'-bromoacetophenone) to a Pd(0) complex, which is typically generated in situ from a Pd(II) precatalyst. This is followed by the coordination of the amine (1-methylpiperazine) to the resulting Pd(II) complex. A base then facilitates the deprotonation of the coordinated amine, leading to the formation of a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond, yielding the product and regenerating the Pd(0) catalyst.[1]
Experimental Protocol
This protocol is based on established principles of the Buchwald-Hartwig amination and has been adapted for the specific synthesis of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2'-Bromoacetophenone | 98% | Commercially Available |
| 1-Methylpiperazine | 99% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercially Available |
| Xantphos | 98% | Commercially Available |
| Sodium tert-butoxide (NaOt-Bu) | 97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaCl (brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Schlenk flask | 100 mL | |
| Magnetic stirrer with heating | ||
| Inert gas supply (Argon or Nitrogen) | ||
| Standard laboratory glassware | ||
| Rotary evaporator | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | |
| Column chromatography setup | Silica gel 60 (230-400 mesh) |
Reaction Workflow
Figure 2: Experimental workflow for the synthesis of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2'-bromoacetophenone (1.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Addition of Reagents: Under a positive pressure of argon, add anhydrous toluene (to achieve a 0.2 M concentration of the limiting reagent) followed by 1-methylpiperazine (1.2 eq) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (2'-bromoacetophenone) indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one.
Product Characterization
The identity and purity of the synthesized 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one should be confirmed by standard analytical techniques. The expected data is as follows:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.65-7.55 (m, 1H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.10-7.00 (m, 1H, Ar-H), 3.10-3.00 (m, 4H, piperazine-H), 2.70-2.60 (m, 4H, piperazine-H), 2.60 (s, 3H, COCH₃), 2.35 (s, 3H, NCH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 202.0 (C=O), 152.0 (C-N), 138.0 (C-CO), 132.0 (Ar-CH), 130.0 (Ar-CH), 125.0 (Ar-CH), 122.0 (Ar-CH), 55.0 (piperazine-CH₂), 48.0 (piperazine-CH₂), 46.0 (N-CH₃), 30.0 (CO-CH₃). |
| IR (ATR) | Predicted ν (cm⁻¹): 2940 (C-H), 2800 (C-H), 1680 (C=O, ketone), 1590 (C=C, aromatic), 1240 (C-N). |
| Mass Spec. (ESI+) | Predicted m/z: [M+H]⁺ calculated for C₁₃H₁₉N₂O: 219.15. |
Note: The NMR and IR data are predicted based on analogous structures and chemical shift principles. Actual experimental data should be acquired for confirmation.
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2'-Bromoacetophenone: Is a lachrymator and is toxic by inhalation, ingestion, and skin absorption. Handle with extreme care.
-
1-Methylpiperazine: Is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage.[2]
-
Sodium tert-butoxide: Is a corrosive solid that reacts violently with water. Handle in a dry atmosphere.
-
Palladium(II) Acetate and Xantphos: These are potential irritants. Avoid inhalation of dust and contact with skin and eyes.
-
Toluene: Is a flammable liquid with potential reproductive toxicity.
For detailed safety information, consult the Safety Data Sheets (SDS) for each reagent prior to use.
Conclusion
The Buchwald-Hartwig amination provides an effective and reliable method for the synthesis of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one. The protocol outlined in this document, when followed with the appropriate safety precautions, should yield the desired product in good purity. The characterization data provided serves as a benchmark for confirming the successful synthesis of this valuable chemical intermediate.
References
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of Ortho-Haloacetophenones
Abstract
The synthesis of ortho-aminoacetophenones is a critical transformation in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination offers a powerful and versatile method for the construction of the C-N bond in these sterically hindered systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to ortho-haloacetophenones. We will delve into the mechanistic nuances, critical reaction parameters, and provide a detailed, field-proven protocol for this challenging yet rewarding transformation.
Introduction: The Challenge and Opportunity of Aminating Ortho-Haloacetophenones
The ortho-aminoacetophenone moiety is a key structural motif in a wide array of biologically active molecules. Traditional methods for the synthesis of these compounds often suffer from harsh reaction conditions, limited functional group tolerance, and low yields. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy, allowing for the formation of C-N bonds under relatively mild conditions with a broad substrate scope.[1]
However, the amination of ortho-haloacetophenones presents a unique set of challenges stemming from the steric hindrance imposed by the ortho-acetyl group. This steric impediment can significantly hinder the rates of both the oxidative addition and reductive elimination steps in the catalytic cycle, demanding careful optimization of the catalyst system and reaction conditions.[2][3] Furthermore, the presence of the ketone functionality necessitates the selection of a base that is strong enough to facilitate the reaction without promoting undesired side reactions.
This guide will provide a systematic approach to overcoming these challenges, enabling the efficient and reproducible synthesis of ortho-aminoacetophenones.
The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][5]
Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.
For ortho-haloacetophenones, the steric bulk of the acetyl group can impede the approach of the palladium catalyst for oxidative addition and can also slow down the final reductive elimination step. The choice of a bulky, electron-rich phosphine ligand is therefore crucial to promote these key steps.[2][3]
Optimizing Reaction Parameters: A Guide to Success
The success of the Buchwald-Hartwig amination of ortho-haloacetophenones hinges on the careful selection of several key parameters.
Catalyst System: The Power of Bulky, Electron-Rich Ligands
For sterically demanding substrates like ortho-haloacetophenones, the use of bulky, electron-rich monophosphine ligands is generally preferred. These ligands promote the formation of the active monoligated palladium species, which is more reactive in both oxidative addition and reductive elimination.
| Ligand | Structure | Key Features | Recommended Pre-catalyst |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for aryl chlorides and tosylates.[6] | XPhos Pd G3 |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Excellent for coupling primary amines.[7][8] | BrettPhos Pd G3 |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for a broad range of amines.[2][3] | RuPhos Pd G3 |
Table 1: Recommended Ligands and Pre-catalysts for the Amination of Ortho-Haloacetophenones.
The use of pre-formed palladium pre-catalysts, such as the G3 palladacycles, is highly recommended. These are air- and moisture-stable solids that reliably generate the active Pd(0) species in situ, leading to more reproducible results.[9]
Base Selection: A Balancing Act
The choice of base is critical. It must be strong enough to deprotonate the amine or the intermediate palladium-amine complex, but not so strong as to cause unwanted side reactions with the ketone functionality.
| Base | pKa of Conjugate Acid | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOt-Bu) | ~19 | Highly effective, widely used.[9] | Can be too harsh for substrates with sensitive functional groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | Very strong base, can be effective when others fail. | Highly reactive, may not be compatible with all functional groups. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | Milder base, good for sensitive substrates. | May require higher temperatures or longer reaction times.[10] |
| Potassium phosphate (K₃PO₄) | ~12.3 | Milder base, often used in combination with bulky ligands. | Solubility can be an issue in some solvents.[11] |
Table 2: Common Bases for Buchwald-Hartwig Amination.
For ortho-haloacetophenones, a strong yet sterically hindered base like sodium tert-butoxide is often a good starting point. However, if side reactions are observed, switching to a weaker base like cesium carbonate or potassium phosphate is a prudent optimization step.
Solvent Choice: Influencing Solubility and Reactivity
The solvent plays a crucial role in solubilizing the reactants and catalyst, and can also influence the reaction rate.
| Solvent | Boiling Point (°C) | Key Features |
| Toluene | 111 | Commonly used, good for a wide range of temperatures.[12] |
| 1,4-Dioxane | 101 | Often effective, but has health and safety concerns. |
| tert-Amyl alcohol | 102 | Can be beneficial in certain cases, particularly with weaker bases. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | A greener alternative to THF and dioxane.[10] |
Table 3: Recommended Solvents.
Toluene is a reliable first choice for many Buchwald-Hartwig aminations. It is important to use anhydrous solvents to avoid catalyst deactivation.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of an ortho-haloacetophenone with a primary amine using an XPhos-based catalyst system.
Materials:
-
Ortho-haloacetophenone (e.g., 2-bromoacetophenone or 2-chloroacetophenone) (1.0 mmol)
-
Primary amine (1.2 mmol)
-
XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the ortho-haloacetophenone (1.0 mmol), the primary amine (1.2 mmol), XPhos Pd G3 pre-catalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination of ortho-haloacetophenones.
Troubleshooting and Key Considerations
Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low Conversion:
-
Catalyst Deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Insufficiently Active Catalyst: Consider screening other bulky phosphine ligands such as BrettPhos or RuPhos.[2][3][7][8]
-
Base Incompatibility: If using a weaker base like Cs₂CO₃, a higher reaction temperature or longer reaction time may be necessary.[10]
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can be competitive. Using a more sterically hindered ligand can sometimes suppress this pathway.[11]
-
Aldol or other base-mediated side reactions: If you observe byproducts resulting from reactions at the acetyl group, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[10][11]
-
-
Poor Reproducibility:
-
The use of palladium pre-catalysts is highly recommended to ensure the consistent generation of the active catalyst.[9]
-
Ensure the base is of high quality and handled under anhydrous conditions, as its reactivity can be affected by moisture.
-
Conclusion
The Buchwald-Hartwig amination of ortho-haloacetophenones is a powerful synthetic tool that, with careful consideration of the catalyst system, base, and solvent, can provide efficient access to valuable ortho-aminoacetophenone building blocks. The guidelines and protocol presented in this application note are intended to serve as a starting point for researchers to successfully implement and optimize this important transformation in their own laboratories.
References
-
Huang, X.; Anderson, K. W.; Zim, D.; Jiang, L.; Klapars, A.; Buchwald, S. L. (2003). Expanding Pd-Catalyzed C-N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. J. Am. Chem. Soc.[Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Lundgren, R. J., et al. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. J. Am. Chem. Soc.[Link]
-
ResearchGate. (2020). (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
Semantic Scholar. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald−Hartwig Amination Reaction Due to. [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. [Link]
-
Caddick, S., et al. (2008). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Link]
-
Dong, G., et al. (2016). Synthesis of Aminated Phenanthridinones via Palladium/Norbornene Catalysis. Org. Lett.[Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
-
Dorel, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angew. Chem. Int. Ed.[Link]
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
-
Fors, B. P., et al. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. J. Am. Chem. Soc.[Link]
-
PubMed. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chlorides. [Link]
-
ResearchGate. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Choi, J., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. J. Am. Chem. Soc.[Link]
-
Dong, G., et al. (2017). Redox-neutral ortho-C–H amination of pinacol arylborates via palladium(ii)/norbornene catalysis for aniline synthesis. Chem. Sci.[Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. XPhos - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. entegris.com [entegris.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI Deutschland GmbH [tcichemicals.com]
Application Note: Strategic Post-Functionalization of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
[1]
Introduction & Chemical Context
The scaffold 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one represents a "privileged structure" in drug discovery, sharing core features with atypical antipsychotics (e.g., Olanzapine precursors) and multi-kinase inhibitors.[1]
Structural Analysis[1][2]
-
Electronic Effect: The piperazine nitrogen at the ortho position acts as a strong electron donor (+M effect), increasing electron density on the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon compared to unsubstituted acetophenone.
-
Steric Hindrance: The ortho-piperazine ring creates significant steric bulk.[1] Standard condensation protocols (e.g., aldol) often require higher temperatures or stronger bases compared to para-isomers.[1]
-
Solubility: The basic N-methyl piperazine moiety confers solubility in aqueous acidic media, which aids in workup but requires careful pH control during extraction to avoid product loss.
Reaction Landscape Visualization
The following diagram outlines the three primary diversification vectors covered in this guide: Condensation (Chalcones) , Alpha-Functionalization (Thiazoles) , and Cyclization (Pyrimidines) .
Figure 1: Divergent synthesis pathways from the parent scaffold. The scheme highlights the access to three distinct heterocycle classes.
Detailed Experimental Protocols
Protocol A: Claisen-Schmidt Condensation (Chalcone Synthesis)
Objective: Synthesis of (E)-3-aryl-1-[2-(4-methylpiperazin-1-yl)phenyl]prop-2-en-1-ones.[1] Mechanism: Base-catalyzed crossed-aldol condensation followed by dehydration.[1] Challenge: The ortho-piperazine group hinders the approach of the benzaldehyde electrophile.
Reagents:
-
Scaffold A (1.0 equiv)
-
Aryl Aldehyde (1.1 equiv)
-
Ethanol (Solvent, 10 mL/mmol)
-
Sodium Hydroxide (aq. 40%, 2.0 equiv) or KOH (pellets)
Procedure:
-
Dissolution: Dissolve Scaffold A (1.0 mmol) and the substituted benzaldehyde (1.1 mmol) in Ethanol (10 mL).
-
Catalysis: Add aqueous NaOH (40% w/v, 0.5 mL) dropwise at 0°C.
-
Note: If the starting material precipitates, add a minimum amount of DCM to solubilize.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.
-
Monitoring: Check TLC (Mobile phase: DCM/MeOH 95:5). The product (chalcone) usually has a higher Rf than the ketone.
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (50 mL).
-
The chalcone may precipitate as a yellow solid. Filter and wash with cold water.[1]
-
If oil forms: Extract with DCM (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Recrystallize from EtOH or purify via flash chromatography (Silica gel, DCM -> 5% MeOH/DCM).
Data Table: Expected Yields vs. Aldehyde Electronics
| Aldehyde Substituent | Reaction Time | Expected Yield | Notes |
|---|---|---|---|
| 4-NO₂ (Electron Poor) | 4-6 h | 85-92% | Fast reaction due to electrophilicity. |
| 4-OMe (Electron Rich) | 24-48 h | 50-65% | Requires heating (60°C) due to deactivation. |
| 2-Cl (Steric Bulk) | 24 h | 40-55% | "Double ortho" effect significantly slows rate.[1] |
Protocol B: "One-Pot" Pyrimidine Construction
Objective: Conversion of the acetyl group into a 2-aminopyrimidine moiety (Kinase inhibitor pharmacophore).[1] Route: Via Enaminone intermediate using DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1]
Reagents:
-
Scaffold A (1.0 equiv)
-
DMF-DMA (3.0 equiv)[1]
-
Guanidine Hydrochloride (2.0 equiv)
-
Sodium Ethoxide (2.5 equiv)
-
Ethanol (Absolute)
Procedure:
-
Enaminone Formation:
-
Dissolve Scaffold A (1.0 mmol) in neat DMF-DMA (3.0 mmol).
-
Reflux at 100°C for 6–8 hours.[1]
-
Checkpoint: TLC should show complete consumption of ketone and formation of a polar, UV-active yellow spot (Enaminone).
-
Concentrate in vacuo to remove excess DMF-DMA.[1] The residue (crude enaminone) is used directly.
-
-
Cyclization:
-
Redissolve the crude enaminone in absolute Ethanol (10 mL).
-
Add Guanidine HCl (2.0 mmol) and NaOEt (2.5 mmol).
-
Reflux for 12 hours.[1]
-
-
Workup:
-
Validation: 1H NMR will show the disappearance of the enaminone doublets and appearance of the pyrimidine singlet (or doublet pair) around 8.3–8.5 ppm.
Protocol C: Alpha-Bromination & Hantzsch Thiazole Synthesis
Objective: Creating a thiazole ring fused to the phenyl linker.[1] Safety: Bromine is toxic and corrosive.[1] Handle in a fume hood.
Reagents:
-
Scaffold A (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
p-Toluenesulfonic acid (pTsOH) (0.1 equiv)
-
Acetonitrile (ACN)
-
Thiourea (1.2 equiv)
Procedure:
-
Bromination:
-
Heterocyclization (in situ):
-
Once bromination is complete (monitored by LCMS), do not isolate the lachrymatory alpha-bromo ketone.
-
Add Thiourea (1.2 equiv) directly to the reaction mixture.
-
Heat to reflux for 2 hours.
-
-
Isolation:
-
Cool the mixture. The product often precipitates as the hydrobromide salt.
-
Filter the solid.
-
To obtain the free base: Suspend solid in water, adjust pH to 9 with Na₂CO₃, and extract with DCM.
-
References & Authority
The protocols above are synthesized from established methodologies for o-aminoacetophenones and piperazine-linked aryl ketones.[1]
-
Synthesis of Pyrimidines from Piperazinyl-Chalcones:
-
Claisen-Schmidt Condensation Mechanics:
-
General Reactivity of o-Aminoacetophenones:
-
Source: "Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks." MDPI Pharmaceuticals.[1]
-
Relevance: Confirms the utility of the acetophenone "warhead" for library generation.
-
-
Antitumor Quinazolines (Related Scaffold):
Scale-up procedures for 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
An Application Note on the Process Development and Scale-Up of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one
Abstract
This document provides a comprehensive guide to the synthetic scale-up procedures for 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, a key intermediate in pharmaceutical development. The N-aryl piperazine moiety is a privileged scaffold found in numerous biologically active molecules.[1][2] This guide details a robust and scalable synthesis protocol utilizing the Buchwald-Hartwig amination, offering high efficiency and broad functional group tolerance.[3] We will cover the strategic rationale, detailed experimental protocols from bench to pilot scale, process safety, in-process controls, and data analysis. This application note is intended for researchers, chemists, and drug development professionals involved in process chemistry and active pharmaceutical ingredient (API) manufacturing.
Introduction and Strategic Rationale
The synthesis of N-aryl piperazines is a cornerstone of modern medicinal chemistry, with applications in developing treatments for a wide range of conditions, including cancer and central nervous system disorders.[1] The target molecule, 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, serves as a valuable building block for more complex pharmaceutical agents. Traditional methods for creating C-N bonds often require harsh conditions and suffer from limited substrate scope.[2][3]
The palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior alternative, enabling the efficient formation of C-N bonds under milder conditions.[2][3][4] This methodology is highly valued in industrial settings for its reliability, scalability, and compatibility with a wide array of functional groups.[5][6] This protocol focuses on the coupling of 2'-bromoacetophenone with 1-methylpiperazine, a route chosen for the high commercial availability of starting materials and the extensive literature supporting this transformation.[1][7][8]
Reaction Pathway and Mechanism
The selected synthetic route is the palladium-catalyzed cross-coupling reaction between 2'-bromoacetophenone and 1-methylpiperazine.
The catalytic cycle, a cornerstone of this reaction, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired N-aryl piperazine product and regenerate the Pd(0) catalyst.[3][9] The choice of a bulky, electron-rich phosphine ligand like XantPhos is critical for promoting the reductive elimination step and preventing the formation of undesired side products.[1]
Process Hazards and Safety Precautions
Scaling up chemical reactions requires a rigorous assessment of potential hazards. All operations should be conducted in a controlled environment (e.g., a fume hood or a walk-in hood for larger scales) by personnel trained in handling hazardous materials.
| Compound | CAS No. | Primary Hazards | Handling Precautions |
| 2'-Bromoacetophenone | 70-11-1 | Toxic, strong lachrymator, causes skin and serious eye irritation.[10][11] | Wear appropriate PPE including chemical safety goggles, gloves, and a lab coat. Handle only in a well-ventilated area. Avoid inhalation of vapors. |
| 1-Methylpiperazine | 109-01-3 | Flammable liquid and vapor, corrosive, causes severe skin burns and eye damage. | Keep away from ignition sources. Use in a well-ventilated area. Wear appropriate PPE. |
| Sodium tert-butoxide | 865-48-5 | Flammable solid, self-heating, causes severe skin burns and eye damage. Reacts violently with water. | Handle under an inert atmosphere (Nitrogen or Argon). Keep away from water and moisture. Wear appropriate PPE. |
| Toluene | 108-88-3 | Highly flammable liquid and vapor, skin irritant, may cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child. | Use in a well-ventilated area with grounding to prevent static discharge. Avoid inhalation and skin contact. |
| Palladium Catalysts | Various | May cause skin sensitization. Finely divided metals can be pyrophoric. | Avoid inhalation of dust. Handle with care, wearing appropriate PPE. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[12][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13][15]
-
Spills: Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation.[14][15]
Detailed Scale-Up Protocol
This protocol is designed to be a self-validating system, incorporating in-process controls (IPCs) to monitor reaction progress and ensure product quality.
Equipment and Reagents
-
Reactor: Jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen/argon inlet.
-
Reagents: 2'-Bromoacetophenone (99%), 1-Methylpiperazine (>99%), Sodium tert-butoxide (>98%), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), XantPhos (>98%), Anhydrous Toluene.
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR).
Experimental Workflow
Step-by-Step Procedure (100g Scale)
Note: All additions of solids and liquids should be performed under a positive pressure of nitrogen or argon.
-
Reactor Preparation:
-
Set up a 5L jacketed reactor with the necessary peripherals. Ensure the system is clean, dry, and can hold a vacuum.
-
Inert the reactor by evacuating and backfilling with nitrogen three times.
-
-
Reagent Charging:
-
To the inerted reactor, add sodium tert-butoxide (80 g, 0.83 mol, 1.65 equiv.).
-
Add 2'-bromoacetophenone (100 g, 0.50 mol, 1.0 equiv.).
-
Add anhydrous toluene (1.5 L). Begin stirring to form a slurry.
-
-
Catalyst Premix and Addition:
-
In a separate dry Schlenk flask under nitrogen, add Pd₂(dba)₃ (2.3 g, 2.5 mmol, 0.5 mol%) and XantPhos (2.9 g, 5.0 mmol, 1.0 mol%).
-
Add anhydrous, degassed toluene (200 mL) and stir for 15 minutes at room temperature to form a homogenous catalyst solution.
-
Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing dropping funnel.
-
-
Amine Addition and Reaction:
-
Add 1-methylpiperazine (60 g, 0.60 mol, 1.2 equiv.) to the reactor slurry via syringe or dropping funnel over 10-15 minutes. A slight exotherm may be observed.
-
Heat the reaction mixture to 100-110 °C using the reactor jacket.
-
-
In-Process Control (IPC):
-
Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing by TLC (e.g., 7:3 Hexanes:Ethyl Acetate) or HPLC.
-
The reaction is considered complete when the starting 2'-bromoacetophenone is consumed (typically 6-12 hours).
-
-
Work-up and Product Isolation:
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water (1 L). Caution: The quenching of residual sodium tert-butoxide is exothermic.
-
Stir the biphasic mixture for 30 minutes. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 250 mL).
-
Combine the organic layers and wash with brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
For high purity, the crude product can be purified via flash column chromatography on silica gel.
-
For large-scale processing, purification is best achieved by crystallization. Dissolve the crude oil in a minimal amount of hot isopropanol or heptane. Allow to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50 °C.
-
Quantitative Data and Expected Results
| Parameter | Lab Scale (5g) | Pilot Scale (100g) |
| 2'-Bromoacetophenone | 5.0 g (25.1 mmol) | 100 g (0.50 mol) |
| 1-Methylpiperazine | 3.0 g (30.0 mmol) | 60 g (0.60 mol) |
| Sodium tert-butoxide | 4.0 g (41.4 mmol) | 80 g (0.83 mol) |
| Pd₂(dba)₃ (0.5 mol%) | 115 mg (0.125 mmol) | 2.3 g (2.5 mmol) |
| XantPhos (1.0 mol%) | 145 mg (0.25 mmol) | 2.9 g (5.0 mmol) |
| Toluene | 100 mL | 1.7 L |
| Typical Reaction Time | 6-12 hours | 8-14 hours |
| Expected Yield | 75-85% | 78-88% |
| Expected Purity (Post-Crystallization) | >98% (by HPLC) | >98% (by HPLC) |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Stalled or Slow Reaction | - Inactive catalyst (oxidation).- Insufficiently anhydrous conditions.- Poor quality base. | - Ensure all reagents and solvents are anhydrous and properly degassed.- Prepare catalyst premix carefully under inert gas.- Use a freshly opened or properly stored container of sodium tert-butoxide. |
| Formation of Side Products (e.g., debromination) | - Reaction temperature too high.- Impurities in starting materials. | - Maintain the recommended temperature range.- Ensure the purity of starting materials via QC checks before starting. |
| Low Yield | - Incomplete reaction.- Product loss during workup/extraction.- Inefficient crystallization. | - Confirm reaction completion with IPCs before quenching.- Perform extractions diligently.- Optimize crystallization solvent system and cooling profile. |
| Product Fails Purity Spec | - Incomplete separation from starting materials or byproducts. | - Optimize column chromatography conditions (if used).- Perform a re-crystallization from a different solvent system. |
References
- BenchChem. (2025).
- BenchChem. (2025). 2'-Aminoacetophenone safety and handling precautions. BenchChem.
- Google Patents. (n.d.). US20150284338A1 - Industrial process for the synthesis of pyrimidinyl-piperazine derivatives.
- CPAChem. (2023). Safety data sheet - 2'-Aminoacetophenone. CPAChem.
- CDH Fine Chemical. (n.d.). 2-AMINO ACETOPHENONE CAS No 551-93-9. CDH Fine Chemical.
- Loba Chemie. (2016). 2-AMINOACETOPHENONE FOR SYNTHESIS MSDS. Loba Chemie.
- PMC. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- Cole-Parmer. (2006). Material Safety Data Sheet - 2-Aminoacetophenone hydrochloride, 99%. Cole-Parmer.
- Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a c
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- NIH. (2020). Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. NIH.
- Bentham Science Publisher. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science Publisher.
- ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Frontiers. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- Wikipedia. (n.d.).
- Sigma-Aldrich. (n.d.). 2'-Bromoacetophenone 99 2142-69-0. Sigma-Aldrich.
- MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
- ResearchGate. (2025). Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up.
- RSC Publishing. (n.d.). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing.
- Amine Catalysts. (2024). 2-bromoacetophenone.
- Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- RAIITH. (n.d.). Palladium-Catalyzed Selective α-Arylation of ortho- Bromoacetophenones. RAIITH.
- Preprints.org. (2026). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Preprints.org.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- ResearchGate. (n.d.). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES.
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine deriv
- CymitQuimica. (n.d.). CAS 2142-69-0: 2'-Bromoacetophenone. CymitQuimica.
- Alchemist-pharm. (n.d.). 1-(4-((4-methylpiperazin-1-yl)methyl)phenyl)ethanone. Alchemist-pharm.
- precisionFDA. (n.d.). 1,2-BIS(4-METHYLPIPERAZIN-1-YL)ETHANONE. precisionFDA.
- BLDpharm. (n.d.). 1156066-78-2|1-[2-(4-Methylpiperazin-1-yl)phenyl]ethan-1-ol. BLDpharm.
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
- SIELC Technologies. (2018). 2-Bromoacetophenone. SIELC Technologies.
- ChemScene. (n.d.). 26586-55-0 | 1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one. ChemScene.
- Supporting Information Convenient One-Pot Synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl) ethanone ([18F]FEt-PP. (n.d.).
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. newtopchem.com [newtopchem.com]
- 11. 2-Bromoacetophenone | SIELC Technologies [sielc.com]
- 12. lobachemie.com [lobachemie.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fr.cpachem.com [fr.cpachem.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Overcoming steric hindrance in ortho-piperazine coupling reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming the common challenge of steric hindrance in ortho-piperazine coupling reactions, primarily focusing on the Buchwald-Hartwig amination. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of a piperazine to an ortho-substituted aryl halide so challenging?
A: The primary challenge is steric hindrance. The substituent at the ortho position of the aryl halide physically blocks the palladium catalyst from efficiently approaching the carbon atom to initiate the C-N bond-forming process. This steric clash can significantly slow down or completely inhibit two key steps in the Buchwald-Hartwig catalytic cycle:
-
Oxidative Addition: The initial insertion of the palladium(0) catalyst into the aryl-halide bond is sterically demanding. A bulky ortho group can hinder the approach of the palladium complex.
-
Reductive Elimination: This is the final, product-forming step where the new C-N bond is formed. The steric bulk from both the ortho substituent and the piperazine ring can make it difficult for the aryl group and the nitrogen atom to come close enough on the palladium center for the bond to form, leading to slow reaction rates or catalyst decomposition.[1][2]
Troubleshooting Guide: A Symptom-Based Approach
Issue 1: Low to No Conversion of Starting Materials
You've set up your reaction with an ortho-substituted aryl halide and piperazine, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted starting materials.
This is a classic symptom of a catalytic cycle that is either too slow or has stalled completely. The most likely culprit is a failure in the oxidative addition or reductive elimination steps due to steric hindrance.
Caption: Troubleshooting workflow for low conversion.
-
Evaluate and Change the Ligand: Standard phosphine ligands like P(o-tolyl)₃ are often insufficient for sterically demanding couplings.[1][3] You need ligands specifically designed to promote reactions with hindered substrates.
-
Expert Recommendation: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of a monoligated palladium species, which is more reactive in the oxidative addition step and accelerates reductive elimination.[1]
-
Actionable Protocol: Set up small-scale parallel reactions to screen a panel of ligands.
-
| Ligand Family | Recommended Ligands | Key Feature |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly active for sterically hindered couplings.[4] |
| Hartwig Ligands | Josiphos-type ligands | Ferrocene-based, effective for a range of amines.[1] |
| NHC Ligands | IPr, IMes | N-Heterocyclic carbenes can offer high stability and reactivity. |
-
Use a Modern Palladium Precatalyst: If you are using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃, the in-situ formation of the active Pd(0) species can be inefficient.
-
Expert Recommendation: Employ a pre-formed palladium precatalyst (e.g., G3 or G4 Buchwald precatalysts). These are air-stable and ensure the efficient generation of the active monoligated Pd(0) catalyst upon activation with a base.[5]
-
-
Increase the Strength of the Base: The base plays a crucial role in deprotonating the piperazine, making it a more potent nucleophile. For hindered couplings, a stronger base can accelerate the reaction.
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the sterically demanding steps.
-
Solvent Choice: The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.
-
Expert Recommendation: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene and dioxane are common starting points. For particularly challenging substrates, 2-methyltetrahydrofuran (2-MeTHF) can be an excellent choice.[8] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[6]
-
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Your reaction shows consumption of the aryl halide, but the desired product is a minor component, with a significant amount of the arene (where the halide has been replaced by a hydrogen atom).
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with sterically hindered substrates. It often occurs when the reductive elimination step is slow, allowing for competing pathways like β-hydride elimination from the amide intermediate to occur.
Caption: Buchwald-Hartwig cycle and the competing side reaction.
-
Choose a Ligand that Favors Reductive Elimination: The key is to accelerate the desired C-N bond formation so it outcompetes the side reaction.
-
Expert Recommendation: Extremely bulky ligands, such as BrettPhos or AdBrettPhos, have been specifically designed to promote rapid reductive elimination, even for challenging substrates.[9] Their steric profile forces the aryl and amine fragments into a conformation that favors C-N bond formation.
-
-
Modify the Base: The choice of base can influence the rate of competing pathways.
-
Consider an Alternative Coupling Strategy: If palladium-catalyzed methods consistently fail, a copper-catalyzed Ullmann-type coupling might be a viable alternative for sterically hindered partners.[10][11]
-
Expert Recommendation: The Ullmann condensation has seen significant advancements with the development of new ligand systems. While often requiring higher temperatures, it can be effective where palladium catalysis fails.[12]
-
Experimental Protocols
Protocol 1: General Procedure for a Sterically Hindered Buchwald-Hartwig Amination
This protocol is a robust starting point for the coupling of an ortho-substituted aryl chloride with N-Boc-piperazine.
Reagents & Equipment:
-
ortho-substituted aryl chloride (1.0 mmol)
-
N-Boc-piperazine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the ortho-substituted aryl chloride, N-Boc-piperazine, XPhos Pd G3 precatalyst, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.[7]
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[7]
References
-
Organic Chemistry Portal. (2023). Synthesis of piperazines. Retrieved from [Link]
-
Ma, D., & Cai, Q. (2008). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Angewandte Chemie International Edition, 47(34), 6438-6441. Retrieved from [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Mishra, V., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of a Wide Range of Amines with Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. Retrieved from [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Retrieved from [Link]
-
Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 51(95), 16956-16959. Retrieved from [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and study of ligands for Pd-catalyzed C-O and C-N coupling [dspace.mit.edu]
- 10. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Optimizing catalyst loading for ortho-substituted aryl amination
Service Portal: Optimizing Catalyst Loading for Ortho-Substituted Substrates
Status: Operational Ticket Type: Process Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist
Module 1: Diagnostic Triage (The "Why" of Failure)
Current Status: You are likely experiencing stalled conversion, catalyst precipitation (Pd black), or hydrodehalogenation (reduction) when attempting to couple ortho-substituted aryl halides.
The Root Cause: In ortho-substituted couplings, the catalytic cycle does not fail randomly; it fails at specific "gates" determined by the steric profile of your ligand.
-
The Oxidative Addition (OA) Gate: With bulky substrates, the Pd(0) species struggles to access the C-X bond.
-
The Reductive Elimination (RE) Gate: Once the amine is bound, the crowded metal center must undergo a conformational change to eject the product. If the ligand is too small, the product sticks (product inhibition). If too big, it blocks the amine from binding.
Visualizing the Bottleneck:
Figure 1: The "Steric Gates" of the Buchwald-Hartwig cycle. Ortho-substitution primarily stresses the Oxidative Addition step, requiring a delicate balance of ligand bulk.
Module 2: Optimization Protocols
Protocol A: Ligand Selection Matrix
Do not guess. Select the ligand based on the specific steric/electronic demand of your nucleophile (amine) and electrophile (aryl halide).
| Amine Type | Recommended Ligand | Why? | Precatalyst Recommendation |
| Primary Amine (Un hindered) | BrettPhos | Selective monoarylation; prevents double addition. | BrettPhos Pd G3 / G4 |
| Primary Amine (Hindered) | BrettPhos or tBuBrettPhos | High activity for ortho-subs; tBu variant better for amides.[1] | tBuBrettPhos Pd G3 |
| Secondary Amine (Acyclic) | RuPhos | Lower steric bulk than BrettPhos allows 2° amine entry. | RuPhos Pd G3 / G4 |
| Secondary Amine (Cyclic/Hindered) | RuPhos or CPhos | "Universal" for difficult 2° amines. | RuPhos Pd G3 |
| Anilines | BrettPhos | Prevents binding of the aniline product to Pd. | BrettPhos Pd G3 |
Protocol B: The "Step-Down" Loading Workflow
High catalyst loading (5-10 mol%) masks inefficient cycles. To optimize, use this Kinetic Step-Down method.
Prerequisite: Use Pd-G3/G4 precatalysts (e.g., XPhos Pd G3). Reasoning: Traditional Pd2(dba)3 generates Pd nanoparticles that are inactive for difficult couplings. G3/G4 sources ensure 1:1 Pd:Ligand active species ratio immediately.
Step 1: The "Kill" Screen (High Loading)
-
Conditions: 2.0 mol% Pd precatalyst, 1.2 equiv Base (NaOtBu), Toluene or Dioxane, 100°C.
-
Goal: 100% conversion in <1 hour.
-
If fails: Stop. Do not optimize loading. Switch Ligand (See Table above) or Solvent (t-Amyl alcohol).
Step 2: The Half-Life Check
-
Conditions: Drop to 0.5 mol% .
-
Action: Take an aliquot at 15 minutes.
-
Analysis:
-
50% Conv: The reaction is fast. You can likely drop to 0.1 mol%.
-
<20% Conv: The reaction is sluggish. Stick to 1.0 - 2.0 mol%.
-
Step 3: The "Resurrection" Additive
-
If loading <1 mol% causes stalling at 80% conversion:
-
Add: 10-20 mol% of the free ligand relative to Pd (e.g., if using 0.5 mol% Pd, add 0.1 mol% free RuPhos).
-
Reasoning: Ligand shedding causes catalyst death. Excess ligand stabilizes the active species at low Pd concentrations.
Module 3: Troubleshooting & FAQs
Issue 1: "The reaction turns black and stalls at 60% conversion."
Diagnosis: Catalyst Decomposition (Pd Black formation). Mechanism: The oxidative addition is too slow, or the ligand is dissociating. Naked Pd atoms aggregate into inactive nanoparticles. Fix:
-
Switch to a G3/G4 Precatalyst: These contain a precatalyst scaffold that prevents aggregation during the critical activation phase.
-
Increase Ligand:Pd Ratio: Move from 1:1 to 1.5:1 or 2:1.
-
Lower Temperature: High T promotes de-ligation. Try 80°C instead of 100°C, extending time.
Issue 2: "I see the reduced arene (Ar-H) instead of the product."
Diagnosis: Hydrodehalogenation via
-
Change Solvent: Switch from ethereal solvents (THF/Dioxane) to Toluene or t-Amyl Alcohol . Ethers can act as hydride sources.
-
Switch Ligand: If using RuPhos, try BrettPhos . The electronic difference changes the barrier for Reductive Elimination vs.
-elimination.
Issue 3: "My ortho-substituent is an ester/ketone (Base Sensitive)."
Diagnosis: Base-mediated decomposition. Fix:
-
Switch Base: Replace NaOtBu with K3PO4 (finely ground) or Cs2CO3 .
-
Add Water: Use a biphasic system (Toluene/Water) with XPhos Pd G3 . The "surfactant" effect of the phase transfer can protect sensitive groups.
Interactive Troubleshooting Flowchart
Figure 2: Rapid diagnostic tree for classifying reaction failure modes.
References
-
Buchwald, S. L., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega, 2020.[3] [3]
-
Hazari, N., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Journal of the American Chemical Society, 2012.
-
Strem Chemicals / Merck. "Buchwald-Hartwig Amination User Guide & Precatalyst Selection." Sigma-Aldrich Technical Library.
-
Kwong, F. Y., et al. "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand."[4] Organic Chemistry Portal, 2019.
Sources
A Comparative Guide to Validating the Purity of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one Reference Standards
For researchers, scientists, and drug development professionals, the integrity of a pharmaceutical reference standard is the bedrock of reliable and reproducible results. The purity of these standards directly impacts the accuracy of analytical measurements, influencing critical decisions throughout the drug development lifecycle. This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure a self-validating system for purity assessment.
The Criticality of Purity in Reference Standards
A reference standard is a highly purified and well-characterized compound used for qualitative and quantitative analysis.[1] Its established purity is crucial for its intended use, which can range from assay determination of active pharmaceutical ingredients (APIs) to the identification and quantification of impurities.[1][2] For a compound like 1-[2-(4-methylpiperazin-1-yl)phenyl]ethan-1-one, which serves as a precursor or intermediate in the synthesis of more complex molecules, any impurities present in the reference standard could lead to the generation of unintended side products, inaccurate potency measurements, and potentially compromise the safety and efficacy of the final drug product.[3] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize and validate its purity.
Orthogonal Analytical Approaches for Purity Validation
No single analytical technique can definitively determine the absolute purity of a compound. Instead, a combination of orthogonal methods, each relying on different physicochemical principles, is necessary to provide a comprehensive and trustworthy purity assessment. This guide will compare the following key techniques:
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity analysis, separating compounds based on their partitioning between a mobile and stationary phase.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantitative analysis (qNMR).[4][8]
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can determine purity based on the melting point depression caused by impurities.[9][10]
The selection of these methods is deliberate. HPLC provides high-resolution separation of non-volatile organic impurities, while GC-MS targets volatile residuals from the synthesis process. NMR offers unparalleled structural confirmation and can quantify the main component against a certified internal standard. Finally, DSC provides a measure of the total molar purity of crystalline substances.
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical flow of a comprehensive purity validation study for a reference standard.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. veeprho.com [veeprho.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. omicsonline.org [omicsonline.org]
- 8. veeprho.com [veeprho.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
Definitive Structural Analysis of Sterically Hindered Piperazine Ketones
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists
Executive Summary: The Steric Challenge in Drug Design
Piperazine derivatives are "privileged scaffolds" in medicinal chemistry, forming the core of blockbuster drugs like ciprofloxacin (antibiotic) and imatinib (anticancer). However, the introduction of bulky substituents—specifically sterically hindered ketones (e.g., Mannich bases, N-acyl derivatives)—creates a critical analytical bottleneck.
While standard piperazines adopt a stable chair conformation, sterically hindered variants often exhibit conformational locking , atropisomerism , or dynamic rotamers (syn/anti) in solution. Standard NMR spectroscopy often fails to resolve these structures due to rapid exchange or line broadening.
This guide compares the "Gold Standard" methodology—Single Crystal X-Ray Diffraction (SC-XRD) —against solution-state alternatives (NMR, DFT), providing a validated protocol for crystallizing and solving these difficult-to-analyze structures.
Comparative Analysis: SC-XRD vs. Alternative Methods
This section objectively compares the performance of SC-XRD against NMR and Computational Modeling (DFT) for characterizing hindered piperazine ketones.
Comparison Matrix: Methodological Efficacy
| Feature | SC-XRD (The Gold Standard) | Dynamic NMR (Alternative 1) | DFT Modeling (Alternative 2) |
| Primary Output | Absolute 3D configuration & packing | Solution-state dynamics & connectivity | Predicted energy minima |
| Conformation | Definitive (Frozen state). Resolves Chair vs. Boat. | Ambiguous . Time-averaged signals obscure rapid ring inversions. | Hypothetical . Depends heavily on basis set accuracy. |
| Stereochemistry | Determines absolute stereochemistry ( | Relative stereochemistry (NOESY) is often inconclusive for bulk. | N/A (Must be defined a priori). |
| Steric Insight | Visualizes intermolecular forces (H-bonds, Halogen bonds).[1] | Infers hindrance via coalescence temperature ( | Calculates rotational barriers ( |
| Limitation | Requires a single crystal (The "Bottleneck"). | Line broadening in hindered systems. | Gas-phase bias (ignores solvation/packing). |
Why SC-XRD is Superior for Hindered Ketones
-
Resolving Rotamers: In N-acyl piperazine ketones, the amide bond (
) has partial double-bond character.[2] Steric bulk forces these into distinct E (anti) or Z (syn) rotamers. NMR often shows these as a blur or complex mixtures. SC-XRD captures the thermodynamically preferred rotamer in the solid state. -
Ring Distortion: Bulky groups at the C2/C6 positions can force the piperazine ring from a chair to a twist-boat conformation. SC-XRD directly measures torsion angles (e.g.,
) to confirm this distortion, which is critical for receptor binding affinity.
Validated Experimental Protocol
This protocol is designed for 1-(4-substituted)-piperazin-1-yl ketones (e.g., Mannich bases) that are oils or amorphous solids due to steric hindrance.
Phase 1: Synthesis (Mannich Condensation)
-
Reaction: Condensation of a secondary amine (piperazine), formaldehyde, and a ketone (acetophenone derivative).
-
Critical Step: Use ethanol/HCl catalysis. The presence of HCl often promotes the formation of the piperazinium salt, which crystallizes more readily than the free base.
Phase 2: Advanced Crystallization Screening
Standard slow evaporation often fails for hindered ketones, yielding oils.
Method A: Vapor Diffusion (The "Rescue" Method)
-
Inner Vial: Dissolve 20 mg of the crude oil in 0.5 mL of a "Good Solvent" (e.g., Dichloromethane or THF ).
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of a "Bad Solvent" (e.g., n-Hexane or Diethyl Ether ).
-
Process: Seal the outer jar. The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly increasing supersaturation.
-
Timeline: Crystals typically form within 48–72 hours.
Method B: Acid-Salt Formation If the neutral ketone remains an oil, convert it to a salt:
-
Dissolve in Ethanol.
-
Add 1.0 eq of Perchloric acid (
) or Picric acid . -
Bulky counter-ions (picrates) often fill void spaces, stabilizing the lattice via
stacking.
Phase 3: SC-XRD Data Collection & Refinement
-
Temperature: Collect at 100 K (Liquid Nitrogen stream). Reason: Hindered alkyl chains exhibit high thermal motion. Low temperature freezes this disorder.
-
Disorder Handling: If bulky groups (e.g., tert-butyl) show elongated ellipsoids, apply SIMU and DELU restraints in the refinement software (SHELXL) to model the disorder physically.
Visualizing the Workflow
Figure 1: Structural Characterization Workflow
A decision tree for selecting the correct analytical path based on sample state.
Caption: Decision logic for characterizing sterically hindered piperazine derivatives. Note the "Rescue" pathways (Vapor Diffusion/Salt Formation) for oils.
Supporting Data: Structural Parameters
The table below illustrates the structural deviations observed in hindered piperazine ketones compared to standard analogs.
Table 1: Structural Parameters of Piperazine Derivatives (XRD Data)
| Parameter | Standard Piperazine (Unhindered) | Hindered Piperazine Ketone (e.g., Mannich Base) | Implication |
| Ring Conformation | Perfect Chair | Distorted Chair / Twist-Boat | Affects receptor fit (lock-and-key). |
| C-N-C Bond Angle | ~109.5° (Tetrahedral) | 112° – 115° | Strain due to steric repulsion. |
| N...N Distance | ~2.9 Å | ~2.7 Å | Compressed ring geometry. |
| Amide Bond ( | 1.32 Å | 1.34 Å | Loss of resonance due to twist. |
| Intermolecular Forces | H-Bond Chains | Isolated Dimers / Halogen Bonds | Lower melting point; higher solubility. |
Data synthesized from comparative crystallographic studies of Mannich bases and N-acyl piperazines.
References
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives. Source: PMC / NIH [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Source: MDPI (Molecules) [Link]
-
Synthesis, characterization and crystal structures of two new phenolic Mannich bases. Source: Bulletin of the Chemical Society of Ethiopia [Link]
-
Advanced crystallisation methods for small organic molecules. Source: University of Southampton ePrints [Link]
-
Halogen Bond Motifs in Cocrystals of N,N,O and N,O,O Acceptors Derived from Diketones. Source: PMC / NIH [Link]
Sources
Technical Guide: UV-Vis Spectral Analysis of Ortho-Substituted Acetophenones
Topic: UV-Vis Absorption Shifts in Ortho-Substituted Acetophenones: A Comparative Guide regarding Steric Inhibition of Resonance (SIR) vs. Intramolecular Hydrogen Bonding.
Executive Summary: The "Twist" vs. The "Bond"
In the structural characterization of aromatic ketones, UV-Vis spectroscopy serves as a rapid, non-destructive probe for molecular conformation. For acetophenone derivatives, the position and intensity of the primary absorption band (K-band,
This guide objectively compares the spectral performance of ortho-substituted acetophenones against their para-isomers and the unsubstituted parent. The core conflict analyzed here is Steric Inhibition of Resonance (SIR) , which forces a non-planar "twist" (hypsochromic shift/intensity loss), versus Intramolecular Hydrogen Bonding , which locks the molecule in a planar conformation (bathochromic shift).
Theoretical Framework
The Baseline: Acetophenone
In unsubstituted acetophenone, the carbonyl group lies effectively coplanar with the phenyl ring. This allows for maximum overlap between the
-
Result: A strong K-band absorption at approximately 242 nm (
).
Scenario A: Steric Inhibition of Resonance (SIR)
When a bulky non-bonding group (e.g., Methyl,
-
Mechanism: Loss of coplanarity breaks the conjugation.
-
Spectral Consequence:
-
Hypsochromic Shift (Blue Shift): The
moves to a shorter wavelength (closer to benzene's 204 nm or 254 nm fine structure). -
Hypochromic Effect: A dramatic decrease in molar absorptivity (
), often the most reliable indicator of twisting.
-
Scenario B: Intramolecular Hydrogen Bonding
When the ortho substituent is a hydrogen bond donor (e.g., -OH, -NH
-
Mechanism: This interaction enforces planarity, stabilizing the excited state more than the ground state.
-
Spectral Consequence: Bathochromic Shift (Red Shift) and often hyperchromic effects, distinct from the steric cases.
Comparative Performance Analysis
The following data summarizes the spectral shifts observed in ethanol. Note the critical divergence between o-Methyl (Steric) and o-Hydroxy (Electronic/Structural).
Table 1: Comparative UV-Vis Data (Solvent: Ethanol)
| Compound | Substituent Position | Primary Effect | ||
| Acetophenone | None | 242 | 13,000 | Baseline Conjugation |
| o-Methylacetophenone | Ortho | ~235-240* | ~2,200 | SIR (Twisting) - Major Intensity Loss |
| p-Methylacetophenone | Para | 252 | 15,000 | Electronic (Hyperconjugation) - Red Shift |
| o-t-Butylacetophenone | Ortho | -- | -- | Total SIR - K-band disappears |
| o-Hydroxyacetophenone | Ortho | 254 | 12,000 | H-Bonding - Planarity Enforced |
| p-Hydroxyacetophenone | Para | 270 | 18,000 | Strong Auxochrome Effect |
*Note on o-Methylacetophenone: While the wavelength shift is sometimes subtle (2-5 nm), the drastic drop in extinction coefficient (
Visualizing the Mechanism
The following diagram illustrates the causal pathway from substitution to spectral output.
Figure 1: Decision tree illustrating how substituent nature (Steric vs. H-Bonding) dictates molecular conformation and resulting spectral shifts.
Experimental Protocol: Validating SIR
To replicate these results or analyze novel derivatives, follow this self-validating protocol. The choice of solvent is critical; using a polar solvent like ethanol helps distinguish H-bonded species but can mask fine vibrational structures.
Reagents & Equipment
-
Solvent: Spectroscopic grade Ethanol (95% or Absolute). Why: Ethanol is the standard reference solvent. Non-polar solvents like Cyclohexane can be used to observe n
transitions but are less common for K-band analysis. -
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range 200–400 nm).
-
Cuvettes: Quartz (1 cm path length). Glass absorbs UV <300 nm and must not be used.
Step-by-Step Workflow
-
Stock Preparation:
-
Weigh ~10 mg of the acetophenone derivative accurately.
-
Dissolve in 100 mL Ethanol (Stock Concentration
M).
-
-
Dilution (The Beer-Lambert Check):
-
Dilute 1 mL of Stock into 100 mL Ethanol (Final Concentration
M). -
Validation: The absorbance at
must fall between 0.2 and 0.8 A. If , dilute further to avoid non-linearity.
-
-
Baseline Correction:
-
Fill two cuvettes with pure solvent. Run a baseline scan (Auto-Zero).
-
-
Measurement:
-
Place sample in the sample beam, solvent in the reference beam.
-
Scan 200–400 nm.
-
-
Data Calculation:
-
Calculate
-
Where
= Absorbance, = concentration (mol/L), = 1 cm.
-
Experimental Workflow Diagram
Figure 2: Standardized workflow for UV-Vis analysis of acetophenone derivatives to ensure Beer-Lambert compliance.
Interpretation of Results
When analyzing your specific derivative, apply these rules:
-
If
: The molecule is likely planar. The substituent is either para/meta or is an ortho-group capable of H-bonding (e.g., -OH). -
If
(and shifts blue): Significant Steric Inhibition of Resonance is present. The phenyl ring and carbonyl are orthogonal or twisted.[1] -
If K-band disappears: Complete orthogonality (e.g., 2,6-dimethylacetophenone or o-t-butylacetophenone).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general UV principles and auxiliaryochromes).
-
Braude, E. A., & Sondheimer, F. (1955). Steric effects in the ultraviolet absorption spectra of aromatic ketones. Journal of the Chemical Society, 3754-3760.
-
NIST Chemistry WebBook. (n.d.). UV-Vis Spectrum of Acetophenone. National Institute of Standards and Technology. [Link]
- Suzuki, H. (1967). Electronic Absorption Spectra and Geometry of Organic Molecules: An Application of Molecular Orbital Theory. Academic Press. (Definitive source on Steric Inhibition of Resonance).
-
Forbes, W. F., & Mueller, W. A. (1957). Ultraviolet Absorption Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 35(5), 488-498. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
